REACTION_SMILES
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[Al+3:16].[H-:15].[H-:18].[H-:19].[H-:20].[Li+:17].[N:1]1([C:6](=[O:7])[c:8]2[cH:9][cH:10][c:11]([NH2:12])[cH:13][cH:14]2)[CH2:2][CH2:3][CH2:4][CH2:5]1.[Na+:23].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1.[OH-:22].[OH2:21]>>[N:1]1([CH2:6][c:8]2[cH:9][cH:10][c:11]([NH2:12])[cH:13][cH:14]2)[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(C(=O)N2CCCC2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc(CN2CCCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |